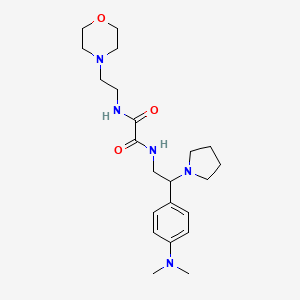
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C22H35N5O3 and its molecular weight is 417.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound with a complex structure that suggests potential pharmacological applications. This article reviews its biological activity, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Structural Overview
The compound's structure includes:
- Dimethylamino group : Known for its role in enhancing the lipophilicity and bioavailability of drugs.
- Pyrrolidine ring : Often associated with various biological activities, including modulation of neurotransmitter systems.
- Oxalamide moiety : This functional group may contribute to the compound's interaction with specific biological targets.
The molecular formula is C24H32N4O2, with a molecular weight of approximately 408.5 g/mol .
Preliminary studies indicate that this compound may interact with several biological targets, including:
- Acetylcholinesterase (AChE) : Compounds with similar structural features have shown inhibitory activity against AChE, which is critical for neurotransmission regulation .
- Monoamine transporters : The dimethylamino group may enhance the compound's affinity for serotonin and dopamine transporters, potentially implicating it in mood modulation and cognitive enhancement .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on AChE and other enzymes. The results are summarized in the following table:
| Compound | Target Enzyme | IC50 (μmol/L) | Selectivity Ratio (AChE/BChE) |
|---|---|---|---|
| N1-(...) | AChE | 0.15 | 27.4 |
| Rivastigmine | AChE | 10.54 | 0.02 |
The above data indicate that N1-(...) exhibits potent inhibitory activity against AChE, significantly outperforming rivastigmine, a known AChE inhibitor .
Case Studies
A recent study investigated the pharmacological profile of compounds structurally related to N1-(...) and found that modifications to the amine groups significantly affected their bioactivity. For instance, compounds with tertiary amines showed enhanced AChE inhibition compared to those with primary or secondary amines, highlighting the importance of structural optimization in drug design .
Potential Applications
Given its structural characteristics and preliminary biological activity findings, N1-(...) may have potential applications in:
- Neurodegenerative diseases : Due to its AChE inhibitory properties, it could be explored as a treatment for conditions like Alzheimer's disease.
- Pain management : Some derivatives have shown analgesic properties, suggesting a possible role in pain relief therapies .
Eigenschaften
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N5O3/c1-25(2)19-7-5-18(6-8-19)20(27-10-3-4-11-27)17-24-22(29)21(28)23-9-12-26-13-15-30-16-14-26/h5-8,20H,3-4,9-17H2,1-2H3,(H,23,28)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCCXENJOQWNKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCCN2CCOCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














